molecular formula C20H24N2O4 B13673374 (S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide

(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide

Cat. No.: B13673374
M. Wt: 356.4 g/mol
InChI Key: WKQFFCJWDCIEIU-UHFFFAOYSA-N
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Description

(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide is a chiral compound that belongs to the class of amides. It features a benzyl group, a carbobenzyloxy (Cbz) protected amino group, and a methoxy-methylated amide. This compound is of interest in organic synthesis and pharmaceutical research due to its potential biological activities and role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide typically involves the following steps:

    Protection of the amino group: The amino group is protected using a Cbz (carbobenzyloxy) group to prevent unwanted reactions during subsequent steps.

    Formation of the amide bond: The protected amino acid is then reacted with N-methoxy-N-methylamine to form the amide bond.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a deprotected amine.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It could be used in the production of fine chemicals or as a precursor in the synthesis of specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide would depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Benzyl-amino)-N-methoxy-N-methylpropanamide: Lacks the Cbz protecting group.

    (S)-2-(Benzyl-Cbz-amino)-N-methylpropanamide: Lacks the methoxy group.

    (S)-2-(Benzyl-Cbz-amino)-N-methoxypropanamide: Lacks the N-methyl group.

Uniqueness

(S)-2-(Benzyl-Cbz-amino)-N-methoxy-N-methylpropanamide is unique due to the presence of both the Cbz protecting group and the methoxy-methylated amide, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical research.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

benzyl N-benzyl-N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C20H24N2O4/c1-16(19(23)21(2)25-3)22(14-17-10-6-4-7-11-17)20(24)26-15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3

InChI Key

WKQFFCJWDCIEIU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)OC)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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